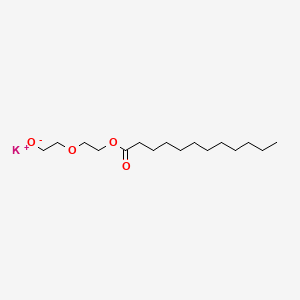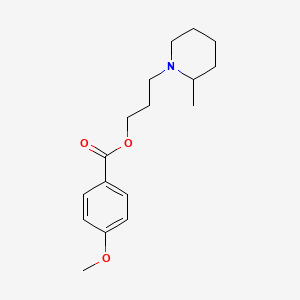
3-(2'-Methylpiperidino)propyl p-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2'-Methylpiperidino)propyl p-methoxybenzoate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring with a methyl group at the 2' position, a propyl chain, and a p-methoxybenzoate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2'-Methylpiperidino)propyl p-methoxybenzoate typically involves the following steps:
Formation of 2'-Methylpiperidine: This can be achieved through the reduction of 2-methylpiperidone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Alkylation: The 2'-methylpiperidine is then alkylated with an appropriate alkyl halide, such as propyl bromide, to form 3-(2'-Methylpiperidino)propyl chloride.
Esterification: Finally, the resulting chloride is reacted with p-methoxybenzoic acid in the presence of a base, such as triethylamine, to form the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2'-Methylpiperidino)propyl p-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Piperidine derivatives, ketones, carboxylic acids.
Reduction: Piperidine derivatives, alcohols, amines.
Substitution: Substituted piperidines, esters, amides.
Applications De Recherche Scientifique
3-(2'-Methylpiperidino)propyl p-methoxybenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(2'-Methylpiperidino)propyl p-methoxybenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
3-(2-Methylpiperidino)propionitrile: Similar structure but with a nitrile group instead of the ester.
2-Methylpiperidine: A simpler compound without the propyl and benzoate groups.
p-Methoxybenzoic Acid: The acid component of the ester.
Uniqueness: 3-(2'-Methylpiperidino)propyl p-methoxybenzoate is unique due to its combination of structural features, which allow for diverse chemical reactivity and potential applications. Its ester group and piperidine ring provide distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its versatile chemical structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propriétés
Numéro CAS |
63916-95-0 |
|---|---|
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
3-(2-methylpiperidin-1-yl)propyl 4-methoxybenzoate |
InChI |
InChI=1S/C17H25NO3/c1-14-6-3-4-11-18(14)12-5-13-21-17(19)15-7-9-16(20-2)10-8-15/h7-10,14H,3-6,11-13H2,1-2H3 |
Clé InChI |
ADQDRPUFTMYUAP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


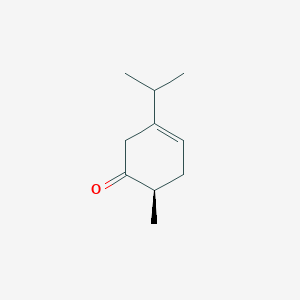
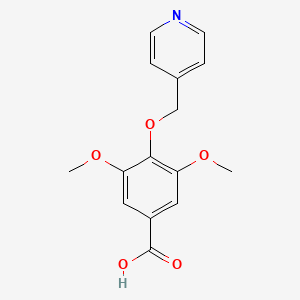
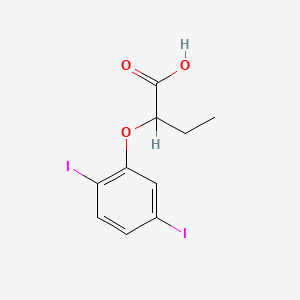
![O-[2-(4-Fluoro-phenoxy)-ethyl]-hydroxylamine hydrochloride](/img/structure/B15348051.png)
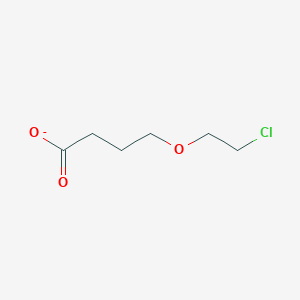
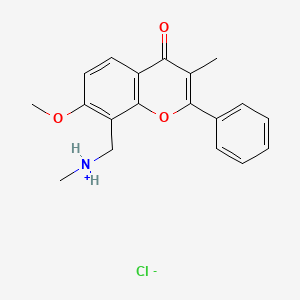
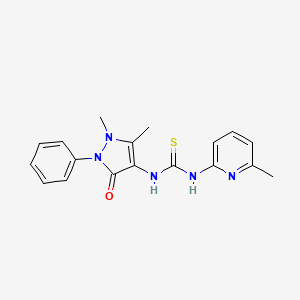
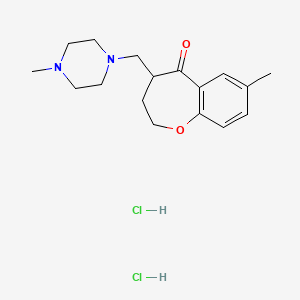
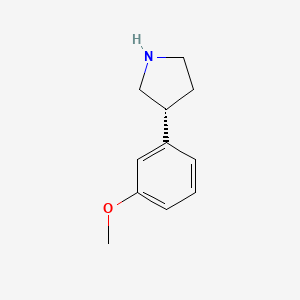
![[2-[2-[[2-[Dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]acetyl]amino]ethylamino]-2-oxoethyl]-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride](/img/structure/B15348095.png)
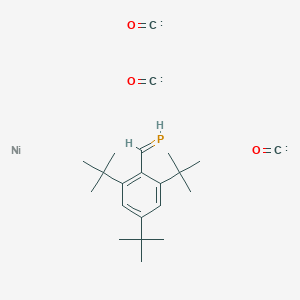
![Tert-butyl2,2-dimethyl-4-{[(trifluoromethyl)sulfonyl]oxy}quinoline-1(2H)-carboxylate](/img/structure/B15348122.png)
